molecular formula C25H23ClN4O4 B2373742 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 946301-99-1

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2373742
CAS RN: 946301-99-1
M. Wt: 478.93
InChI Key: NBSJBHXPHZYZOY-UHFFFAOYSA-N
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Description

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.93. The purity is usually 95%.
The exact mass of the compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enzyme Inhibition

  • Compounds derived from related structures have been shown to inhibit lipase and α-glucosidase, which are key enzymes in lipid and carbohydrate metabolism, respectively. One study found that specific derivatives exhibited potent anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).

Biological and Pharmacological Assessment

  • A diverse array of acetamides, including structures similar to the compound , have been synthesized and assessed for various biological properties. This research aimed to understand these compounds' potential as pharmaceutical agents (Karpina et al., 2019).

Antibacterial and Antimicrobial Activities

  • Several studies have reported the synthesis of compounds structurally related to "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide" and their subsequent evaluation for antimicrobial activities. These compounds have demonstrated effectiveness against various bacterial strains, including mycobacteria and methicillin-resistant Staphylococcus aureus, indicating potential uses in combating bacterial infections (Krátký et al., 2017).

Anticancer Properties

  • Certain derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, revealing potential applications in cancer therapy. Some compounds have shown significant cytotoxic effects on specific cell lines, suggesting their utility in developing new anticancer drugs (Vinayak et al., 2014).

Molecular Modeling and Drug Design

  • Molecular docking and computational studies have been conducted on related compounds to understand their interactions with biological targets like Cyclooxygenase 1 (COX1). These studies provide valuable insights for drug design and development (Mary et al., 2020).

Synthesis and Characterization

  • The synthesis, characterization, and pharmacological evaluation of these compounds have been extensively studied, contributing to the understanding of their potential applications in various therapeutic areas. This research includes analyzing their structural properties and evaluating their biological activities (Liu et al., 2004).

properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-15-10-16(2)30(14-21(31)27-13-17-6-4-9-20(11-17)33-3)25(32)22(15)24-28-23(29-34-24)18-7-5-8-19(26)12-18/h4-12H,13-14H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSJBHXPHZYZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

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